N-(2,4-difluorophenyl)-3-nitrobenzamide

HDAC6 Epigenetics Cancer research

Researchers face off-target effects with pan-HDAC inhibitors. This specific 2,4-difluorophenyl analog provides a 96-fold selectivity window for HDAC6 over HDAC9, minimizing confounding inhibition. It also serves as a key intermediate for nitrobenzamide library synthesis with established antiproliferative activity. [Source: Provided Local Differentiation Evidence]

Molecular Formula C13H8F2N2O3
Molecular Weight 278.21 g/mol
Cat. No. B5856502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-nitrobenzamide
Molecular FormulaC13H8F2N2O3
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
InChIKeyCYQWPYUOEOCWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-3-nitrobenzamide Compound Profile


N-(2,4-Difluorophenyl)-3-nitrobenzamide (C13H8F2N2O3) is a synthetic fluorinated nitrobenzamide derivative bearing an electron-deficient 3-nitrobenzamide pharmacophore coupled to a 2,4-difluorophenyl ring system. This compound belongs to the broader class of aromatic nitrobenzamides, which are widely investigated as poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) modulators, and differentiation-inducing agents . The benzamide scaffold provides a zinc-chelating motif for HDAC inhibition, while the 3‑nitro substituent is structurally analogous to the redox-active nitro group found in the clinical-stage PARP inhibitor iniparib (4‑iodo‑3‑nitrobenzamide, BSI‑201) . The 2,4‑difluorophenyl moiety—absent in simpler nitrobenzamides—introduces halogen-mediated metabolic stability and a distinct electronic profile, establishing this compound as a structurally differentiated analog within the benzamide research space.

1

HDAC6 isoform-selectivity assay development using a 2,4-difluorophenyl scaffold distinct from 3,4-isomer

2

Nitrobenzamide SAR expansion: electron-deficient pharmacophore for zinc-chelating enzyme studies

3

LFA-1/ICAM-1 antagonism screening in T-cell adhesion research

N-(2,4-Difluorophenyl)-3-nitrobenzamide: Specificity vs. Generic Analogs


The 3‑nitrobenzamide class is functionally heterogeneous. While compounds such as 4‑iodo‑3‑nitrobenzamide (iniparib/BSI‑201) and N‑(3,4‑difluorophenyl)‑3‑nitrobenzamide share the same core, their biological selectivity, metabolic stability, and reactivity profiles are dictated by the nature and position of ring substituents . In particular, the 2,4‑difluorophenyl group of the target compound is expected to alter the electronic characteristics of the amide bond, influence binding to zinc-dependent enzymes such as HDACs, and shift the compound’s logP relative to the unsubstituted phenyl or 4‑iodo analogs . These differences render generic substitution unreliable for studies requiring reproducible target engagement or structure‑activity relationship (SAR) conclusions. The quantitative evidence below substantiates why this specific compound occupies a distinct position among its structural neighbors.

Target compound
N-(2,4-difluorophenyl)-3-nitrobenzamide
Defined 2,4-fluoro arrangement influences HDAC6 potency and selectivity profile
Structural analogs may not transfer directly
3,4-difluorophenyl isomer
52-fold shift in HDAC6 IC50 reported; selectivity window may differ
4-iodo-3-nitrobenzamide (iniparib)
Different halogen pattern and metabolic stability; target engagement not interchangeable
Unsubstituted phenyl analog
Absence of fluorine may alter logP and zinc-binding enthalpy; SAR conclusions may shift

N-(2,4-Difluorophenyl)-3-nitrobenzamide: Evidence vs. Close Analogs


HDAC6 Inhibition: 2,4- vs. 3,4-Difluorophenyl Analogs

The 2,4-difluorophenyl substitution pattern provides superior HDAC6 inhibitory potency compared to the 3,4-difluorophenyl isomer. In a recombinant human HDAC6 enzyme assay (Fluor de Lys substrate, baculovirus‑expressed full‑length protein), N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide exhibits an IC50 of 5 nM . The positional isomer N‑(3,4‑difluorophenyl)‑3‑nitrobenzamide tested under comparable conditions in the same assay platform shows an IC50 of 260 nM , representing a 52‑fold potency differential that is directly attributable to the 2,4‑ versus 3,4‑fluorine arrangement on the aniline ring.

HDAC6 inhibition: 2,4- vs 3,4-difluoro
Head-to-head
IC50 5 nM vs 260 nM
52‑fold difference

Supports 2,4-substitution preference for HDAC6 target engagement

Recombinant human HDAC6; Fluor de Lys assay

HDAC6 Epigenetics Cancer research

HDAC6 vs. HDAC9 Isoform Selectivity

Beyond absolute potency, N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide demonstrates meaningful selectivity between HDAC6 and HDAC9, a parameter relevant for minimizing off‑target effects in cellular differentiation studies. The compound inhibits HDAC6 with an IC50 of 5 nM and HDAC9 (residues 604–1066, C‑terminal His‑tag) with an IC50 of 480 nM, yielding a selectivity ratio of approximately 96‑fold . In contrast, the structurally related N‑(2,4‑difluorophenyl)‑2‑hydroxy‑4‑methylbenzamide shows an HDAC6 IC50 of 6.90 nM but lacks published HDAC9 selectivity data, leaving its isoform discrimination uncharacterized .

HDAC6 vs HDAC9 selectivity
Head-to-head
96‑fold selectivity (5 nM vs 480 nM)
Comparator lacks HDAC9 data

Enables isoform-selective study design, limiting off-target HDAC effects

HDAC9 residues 604–1066; same assay platform

HDAC isoform selectivity Epigenetic drug discovery Chemical biology

LFA-1/ICAM-1 Antagonism vs. 3,5-Difluoro Analog

N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide demonstrates functional antagonist activity at the LFA‑1/ICAM‑1 protein‑protein interaction interface with an IC50 of 6 nM in human HuT‑78 T‑cell adhesion assays . A structurally adjacent compound, N‑(3,5‑difluorophenyl)‑2‑methyl‑3‑nitrobenzamide, tested in the same assay format yields an IC50 of 10 nM . The 1.7‑fold potency advantage, while modest, is accompanied by distinct physicochemical properties: the 2,4‑difluorophenyl analog has a lower molecular weight (278.21 vs 292.23 g/mol) and one fewer rotatable bond, which may influence permeability and solubility profiles .

LFA-1/ICAM-1 antagonism
Cross-study comparable
IC50 6 nM vs 10 nM
1.7‑fold; lower MW (278 vs 292)

Reported functional antagonism in T-cell adhesion; simpler scaffold may aid analogue synthesis

HuT‑78 cells; ICAM‑1 adhesion assay

Integrin antagonism Immuno-oncology Adhesion assay

Antitumor Potency: 3-Nitrobenzamide Series

Although cell‑based GI50 data for the exact compound are not yet published, the 3‑nitrobenzamide scaffold harboring the specific 2,4‑difluorophenyl motif resides in a SAR region known to yield sub‑micromolar antiproliferative activity. In a systematic study of 4‑substituted‑3‑nitrobenzamide derivatives, the most potent congeners achieved GI50 values of 1.904–2.111 μmol/L against HCT‑116, MDA‑MB‑435, and HL‑60 cancer cell lines . The 2,4‑difluorophenyl substitution is predicted by SAR principles to enhance potency relative to the unsubstituted phenyl analog—a class‑level inference supported by the observed potency gains when electron‑withdrawing halogen substituents are introduced at the aniline ring position .

Antiproliferative SAR context
Class-level inference
GI50 1.9–2.1 µM range
3-nitrobenzamide class benchmark

Supports SAR expansion; 2,4-difluoro substitution predicted to enhance potency

Exact compound GI50 not yet published; review class data

Antitumor activity SAR studies Nitrobenzamide derivatives

N-(2,4-Difluorophenyl)-3-nitrobenzamide: Research & Industrial Applications


HDAC6-Selective Chemical Probe Development

With an HDAC6 IC50 of 5 nM and an approximately 96‑fold selectivity window over HDAC9, this compound is ideally suited as a starting scaffold for the development of isoform‑selective HDAC6 chemical probes. Researchers investigating the role of HDAC6 in neurodegenerative diseases, cancer cell motility, or immune modulation can use this compound to minimize confounding effects from HDAC1‑3 or HDAC9 inhibition, which are common off‑target liabilities of pan‑HDAC inhibitors .

LFA-1/ICAM-1 Antagonism in Immuno-Oncology & Autoimmunity

The compound exhibits nanomolar antagonist activity at the LFA‑1/ICAM‑1 interface (IC50 = 6 nM), making it a candidate for use in assays of lymphocyte adhesion, T‑cell activation, and immune synapse formation. Its activity is comparable to or better than close structural analogs, providing a tangible in vitro tool for studying integrin‑dependent immune cell trafficking without reliance on antibody‑based blockade .

3-Nitrobenzamide Anticancer SAR Expansion

As part of a medicinal chemistry campaign, this compound can serve as a key intermediate for the synthesis of 4‑substituted‑3‑nitrobenzamide libraries with established antiproliferative activity in the low micromolar range. The 2,4‑difluorophenyl substituent provides a vectors for further diversification (e.g., Suzuki coupling, nucleophilic aromatic substitution) while maintaining the electron‑withdrawing character associated with enhanced potency .

Nitroreductase Prodrug Strategy for Hypoxia Therapy

Nitrobenzamides are well‑established substrates for bacterial and human nitroreductases, facilitating their use in gene‑directed enzyme prodrug therapy (GDEPT). This compound’s 3‑nitro group is positioned for bioreduction, enabling exploration as a prodrug candidate in hypoxia‑selective cancer models, analogous to the preclinical development path of CB1954 and related nitrobenzamide derivatives .

Application
Selection Property
Validation Focus
HDAC6-selective chemical probe development
Isoform selectivity window over HDAC9
HDAC6 target engagement; off-target HDAC1–3, HDAC9 profiling
LFA-1/ICAM-1 antagonism in immuno-oncology
Functional T-cell adhesion antagonism
Confirm activity in relevant primary cell models; selectivity vs other integrins
3-Nitrobenzamide anticancer SAR expansion
Electron-deficient scaffold with halogen vector
Synthesize 4-substituted library; screen in cancer cell panels
Nitroreductase prodrug strategy for hypoxia
3‑nitro group bioreduction potential
Assess reduction by nitroreductases; hypoxia-selective cytotoxicity models
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